

edoxaban half-life elimination renal clearance

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Compound Focus: Edoxaban tosylate monohydrate

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Core Pharmacokinetic Parameters

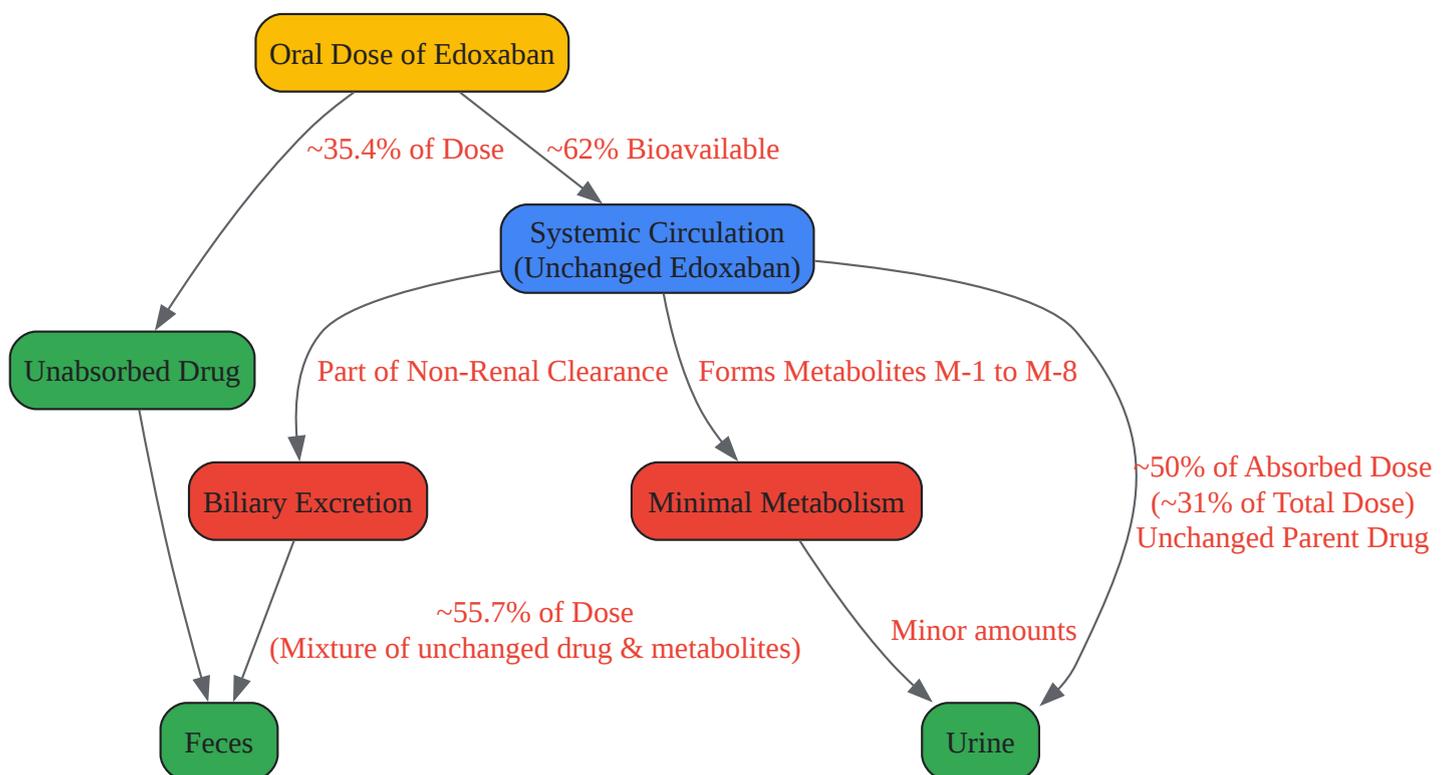
The table below summarizes the key quantitative pharmacokinetic (PK) parameters of edoxaban, primarily established in healthy subjects [1] [2].

Parameter	Value (Mean \pm SD)	Notes / Conditions
Terminal Elimination Half-life ($t_{1/2}$)	10 - 14 hours	Shorter half-lives reported with limited sampling duration [2].
Total Body Clearance (CL)	21.8 \pm 3.03 L/h	Linear and dose-proportional within therapeutic range [1] [2].
Renal Clearance (CL_R)	9.95 \pm 2.32 to 10.7 \pm 3.00 L/h	Accounts for ~50% of total clearance [1] [2].
Non-Renal Clearance	~11 L/h	Metabolism and biliary/intestinal excretion [1].
Apparent Volume of Distribution (V_{ss})	107 \pm 19.9 L	Extensive tissue distribution [1] [2].
Absolute Oral Bioavailability (F)	62%	Dosed as monohydrate tosylate salt [1] [2].

Parameter	Value (Mean \pm SD)	Notes / Conditions
Time to Peak Plasma Concentration (T_{max})	1 - 2 hours	Rapid absorption [1] [2].
Protein Binding (in vitro)	~55% (Range: 40-59%)	Relatively low binding [1] [3].

Pathways and Processes of Elimination

Edoxaban is eliminated through both renal and non-renal mechanisms. The following diagram illustrates the major routes of elimination and the mass balance of a single oral dose based on human radiolabeled studies, which showed a total recovery of approximately 97% of the administered radioactivity [4].



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Key processes involved in its elimination include:

- **Renal Clearance:** Renal excretion involves active secretion in addition to glomerular filtration, as renal clearance exceeds the glomerular filtration rate [3].
- **Metabolism and Biliary Excretion:** Edoxaban undergoes minimal hepatic metabolism. The primary metabolite M-4 is formed via hydrolysis by carboxylesterase-1 (CES1) and is active but accounts for less than 10% of parent drug exposure [1] [2]. CYP3A4 plays a minor role, contributing to the formation of other metabolites (M-5, M-7) [2]. The non-renal clearance pathway involves biliary secretion of both parent drug and metabolites into the feces [4].

Experimental Protocols for Clearance Studies

For researchers investigating edoxaban clearance, here are methodologies from key studies.

1. Mass Balance and Metabolite Identification [4]

- **Objective:** To determine the mass balance, pharmacokinetics, and metabolic profile of edoxaban in humans.
- **Design:** Single-center, open-label, non-randomized study.
- **Subjects:** Six healthy male subjects.
- **Intervention:** A single 60 mg oral dose of [¹⁴C]edoxaban.
- **Sample Collection:** Serial blood, plasma, urine, and feces samples were collected up to 168 hours post-dose.
- **Analytical Method:** Liquid chromatography with tandem mass spectrometry (LC-MS/MS) and radiometric detection for total radioactivity. Metabolites were identified using high-performance liquid chromatography (HPLC) with radiodetection.

2. In Vitro Continuous Renal Replacement Therapy (CRRT) [5]

- **Objective:** To evaluate the clearance of edoxaban during in vitro CRRT.
- **Model:** A Prismaflex system was used to simulate continuous veno-venous hemofiltration (CVVH) and hemodialysis (CVVHD).
- **Circuit:** Fresh, heparinized bovine blood was used in the circuit with different hemofilters (PAES HF1400 and AN69 M150).
- **Dosing:** Edoxaban was added to the central reservoir to simulate a human C_{max} of ~0.33 mg/L after a 60 mg dose.
- **Sampling:** Serial pre-filter, post-filter blood, and effluent samples were collected.
- **Analysis:** Edoxaban concentrations were quantified using a validated LC-MS/MS method. Pharmacokinetic parameters were estimated via non-compartmental analysis.

Impact of Renal Function and Clinical Dosing

Renal function is the most significant intrinsic factor affecting edoxaban exposure. The table below summarizes the impact and corresponding clinical dosing recommendations [1] [6] [7].

Creatinine Clearance (CrCl)	Effect on Systemic Exposure (AUC)	Recommended Dosage for NVAf & VTE
> 95 mL/min	~40% lower than in patients with CrCl 50-80 mL/min [8].	Not recommended for NVAf due to increased ischemic stroke risk [6] [7].
51 - 95 mL/min	Reference range.	60 mg once daily [7].
15 - 50 mL/min	Increased by 74% [8].	30 mg once daily [7].
< 15 mL/min / Dialysis	Data limited; use is not recommended [6] [7].	Not recommended [7].

Population pharmacokinetic analyses confirm that renal function (creatinine clearance) is the primary covariate affecting edoxaban's apparent oral clearance, while genetic polymorphisms in ABCB1 and CYP3A5 have not shown a significant impact [9].

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